ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline derivative. This can be achieved through a series of reactions including nitration, reduction, and cyclization.
Thioether Formation: The isoquinoline derivative is then reacted with a thiol compound to form the thioether linkage.
Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-({[4-CYANO-1-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-3-ISOQUINOLINYL]SULFANYL}METHYL)-1H-PYRAZOLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate can be compared with similar compounds such as:
Ethyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate: Similar structure but without the tetrahydro modification.
Methyl 1-({[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolinyl]thio}methyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Properties
IUPAC Name |
ethyl 1-[[4-cyano-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanylmethyl]pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-2-27-17(26)14-7-8-25(24-14)10-28-16-13(9-22)11-5-3-4-6-12(11)15(23-16)18(19,20)21/h7-8H,2-6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJTUAGDCHSYAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)CSC2=C(C3=C(CCCC3)C(=N2)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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